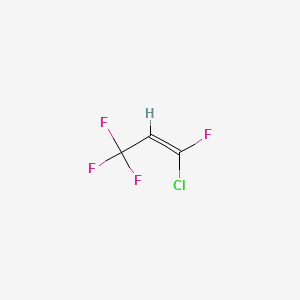

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Description

BenchChem offers high-quality 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

460-71-9 |

|---|---|

Molecular Formula |

C3HClF4 |

Molecular Weight |

148.48 g/mol |

IUPAC Name |

(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1- |

InChI Key |

PNWJILFKWURCIR-UPHRSURJSA-N |

SMILES |

C(=C(F)Cl)C(F)(F)F |

Isomeric SMILES |

C(=C(\F)/Cl)\C(F)(F)F |

Canonical SMILES |

C(=C(F)Cl)C(F)(F)F |

Other CAS No. |

460-71-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, a halogenated olefin of interest to researchers and professionals in drug development and materials science. This document details a plausible synthetic pathway, outlines detailed experimental protocols, and discusses the analytical techniques required for the comprehensive characterization of its geometric isomers, (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. Quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for the target audience of researchers and drug development professionals.

Introduction

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (commonly referred to by its refrigerant designation HCFO-1224zb) is a fluorinated alkene with the chemical formula C₃HClF₄. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The unique physicochemical properties imparted by the fluorine and chlorine atoms make this compound and its isomers valuable intermediates in organic synthesis and potential candidates for various applications, including the development of novel pharmaceuticals and advanced materials.

The strategic incorporation of fluorine into organic molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, a thorough understanding of the synthesis and characterization of fluorinated building blocks like 1-chloro-1,3,3,3-tetrafluoropropene is paramount for the advancement of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoropropene

| Property | Value |

| Molecular Formula | C₃HClF₄ |

| Molecular Weight | 148.48 g/mol [1] |

| Isomers | (E)-1-chloro-1,3,3,3-tetrafluoropropene(Z)-1-chloro-1,3,3,3-tetrafluoropropene |

| Common Name | HCFO-1224zb |

| Monoisotopic Mass | 147.9702904 Da[1] |

Synthesis Pathway

A viable and industrially relevant method for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This elimination reaction can be performed either in the liquid phase using a strong base, often with a phase-transfer catalyst to enhance reaction rates, or in the gas phase over a solid catalyst at elevated temperatures. The reaction typically yields a mixture of the (E) and (Z) isomers, which can then be separated based on differences in their physical properties, such as boiling point.

Experimental Protocol: Liquid-Phase Dehydrochlorination

This protocol describes a general procedure for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene via the liquid-phase dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane.

Materials:

-

1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water (deionized)

-

Anhydrous solvent (e.g., tetrahydrofuran), optional

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Gas-tight syringe

-

Cold trap (e.g., dry ice/acetone bath)

-

Standard glassware for workup and distillation

Procedure:

-

Set up the reaction apparatus under an inert atmosphere. The flask is charged with a solution of potassium hydroxide in water (e.g., 20-50 wt%).

-

Add the phase-transfer catalyst to the aqueous base solution (typically 1-5 mol% relative to the substrate).

-

Heat the solution to the desired reaction temperature (e.g., 50-80°C) with vigorous stirring.

-

Slowly add 1,1-dichloro-1,3,3,3-tetrafluoropropane to the stirred solution via the dropping funnel over a period of 1-2 hours.

-

The product, being volatile, will distill out of the reaction mixture as it is formed. The vapor is passed through the reflux condenser (kept at a temperature to allow product passage while condensing the less volatile starting material) and collected in a cold trap.

-

Monitor the reaction progress by periodically analyzing samples from the cold trap using Gas Chromatography (GC).

-

Upon completion, the collected crude product is washed with cold water to remove any basic residue, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to separate the (E) and (Z) isomers.

Characterization

Comprehensive characterization of the synthesized 1-chloro-1,3,3,3-tetrafluoropropene is essential to confirm its identity, purity, and isomeric ratio. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-chloro-1,3,3,3-tetrafluoropropene. ¹H, ¹³C, and ¹⁹F NMR experiments are required for a complete assignment.

-

¹H NMR: The proton spectrum will show a signal for the vinylic hydrogen (-CH=). The multiplicity of this signal will be a doublet of quartets (dq) or a more complex multiplet due to coupling with the fluorine atoms on C1 and C3. The coupling constants will differ for the (E) and (Z) isomers.

-

¹⁹F NMR: The fluorine spectrum is crucial for distinguishing between isomers. It will show two distinct resonances: one for the fluorine on C1 (-CFCl) and another for the -CF₃ group. The chemical shifts and the magnitude of the ⁴J(F-F) coupling constant will be characteristic for each isomer.

-

¹³C NMR: The carbon spectrum will display three signals corresponding to the three carbon atoms of the propene backbone. The signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.

Table 2: Predicted NMR Data for (E/Z)-1-chloro-1,3,3,3-tetrafluoropropene (Note: These are predicted values based on general principles of NMR spectroscopy for fluorinated alkenes. Experimental verification is required.)

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| (Z)-Isomer | ¹H | ~6.5 - 7.5 | dq | ³J(H-F) from CF₃: ~6-10³J(H-F) from CFCl: ~12-18 |

| ¹⁹F (CF₃) | ~ -60 to -70 | d | ⁴J(F-F): ~1-5 | |

| ¹⁹F (CFCl) | ~ -80 to -100 | q | ⁴J(F-F): ~1-5 | |

| (E)-Isomer | ¹H | ~6.5 - 7.5 | dq | ³J(H-F) from CF₃: ~1-5³J(H-F) from CFCl: ~30-40 |

| ¹⁹F (CF₃) | ~ -60 to -70 | d | ⁴J(F-F): ~8-12 | |

| ¹⁹F (CFCl) | ~ -90 to -110 | q | ⁴J(F-F): ~8-12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-chloro-1,3,3,3-tetrafluoropropene is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | =C-H stretch |

| ~1670 | C=C stretch |

| 1100 - 1400 | C-F stretches (strong) |

| 700 - 850 | C-Cl stretch |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized product, quantify the ratio of (E) to (Z) isomers, and confirm the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Fragment | Interpretation |

| 148/150 | [C₃HClF₄]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for one chlorine atom. |

| 113 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 79 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Conclusion

This technical guide has outlined a robust framework for the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. The proposed dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane represents a feasible route to this valuable fluorinated building block. The detailed characterization workflow, employing a combination of NMR, IR, and GC-MS, provides the necessary tools for unambiguous structural elucidation and purity assessment of the (E) and (Z) isomers. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental work is encouraged to validate and refine the predicted characterization data.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrochlorofluoroolefin (HCFO), is a compound of significant interest due to its potential applications as a refrigerant, blowing agent, and solvent with a low global warming potential (GWP). This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization. The information presented is crucial for understanding the behavior of this compound in various applications and for ensuring its safe handling and use. This document consolidates data for its primary isomers, the trans-(E) and cis-(Z) forms, to provide a comprehensive resource for researchers and professionals.

Introduction

1-Chloro-1,3,3,3-tetrafluoro-1-propene (C₃HClF₄) exists as two geometric isomers: trans-(E)-1-chloro-1,3,3,3-tetrafluoro-1-propene (also known as HCFO-1233zd(E)) and cis-(Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. These isomers exhibit differences in their physical properties which can influence their suitability for specific applications. Due to their low GWP and negligible ozone depletion potential, they are considered more environmentally friendly alternatives to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). A thorough understanding of their physicochemical properties is essential for process design, performance modeling, and safety assessment.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the trans and cis isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Table 1: General and Physical Properties

| Property | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene |

| Synonyms | HCFO-1233zd(E) | R-1224yd(Z) |

| CAS Number | 102687-65-0[1] | 111512-60-8 |

| Molecular Formula | C₃HClF₄[2][3] | C₃HClF₄ |

| Molecular Weight | 148.49 g/mol [4][5][6][7][8] | 148.49 g/mol |

| Appearance | Colorless gas | Colorless liquid |

| Boiling Point | 19-20 °C[5] | Not specified |

Table 2: Thermodynamic Properties

| Property | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene |

| Vapor Pressure | See Table 3 | See Table 4 |

| Liquid Density | See Table 5 | See Table 6 |

| Ideal Gas Heat Capacity (Cp) | Correlated by quantum mechanical theory[2] | Data available in literature[9] |

| Critical Temperature | 166.5 °C | Not specified |

| Critical Pressure | 3.64 MPa | Not specified |

| Global Warming Potential (100-yr) | < 5[2][4] | 0.88 |

Table 3: Vapor Pressure of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene

| Temperature (K) | Pressure (kPa) |

| 263.15 | 39.9 |

| 273.15 | 63.8 |

| 283.15 | 98.6 |

| 293.15 | 147.2 |

| 303.15 | 213.2 |

| 313.15 | 299.8 |

| 323.15 | 411.0 |

| 333.15 | 550.8 |

| 343.15 | 723.2 |

| 353.15 | 932.1 |

| Data derived from correlations presented in scientific literature. |

Table 4: Vapor Pressure of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene

Specific vapor pressure data as a function of temperature for the cis-isomer is less readily available in consolidated tables but can be derived from equations of state presented in specialized thermodynamic studies.

Table 5: Liquid Density of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene

| Temperature (K) | Density (g/cm³) |

| 273.15 | 1.348 |

| 283.15 | 1.323 |

| 293.15 | 1.298 |

| 303.15 | 1.272 |

| 313.15 | 1.245 |

| 323.15 | 1.218 |

| 333.15 | 1.190 |

| 343.15 | 1.161 |

| 353.15 | 1.131 |

| Data derived from correlations presented in scientific literature. |

Table 6: Liquid Density of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) |

| 273.15 | 1 | 1391.1 |

| 273.15 | 10 | 1403.4 |

| 273.15 | 20 | 1419.5 |

| 273.15 | 30 | 1434.6 |

| 293.15 | 1 | 1341.8 |

| 293.15 | 10 | 1356.5 |

| 293.15 | 20 | 1374.9 |

| 293.15 | 30 | 1392.0 |

| 313.15 | 1 | 1289.9 |

| 313.15 | 10 | 1307.3 |

| 313.15 | 20 | 1328.6 |

| 313.15 | 30 | 1348.1 |

| 333.15 | 5 | 1242.0 |

| 333.15 | 10 | 1256.4 |

| 333.15 | 20 | 1282.0 |

| 333.15 | 30 | 1304.8 |

| 353.15 | 10 | 1199.6 |

| 353.15 | 20 | 1229.8 |

| 353.15 | 30 | 1256.3 |

| Experimental data for the cis-isomer has been measured over a range of temperatures and pressures.[9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Boiling Point Determination

The boiling point is determined using a dynamic method with an ebulliometer.

-

Apparatus: A small glass ebulliometer equipped with a temperature sensor (e.g., a calibrated platinum resistance thermometer) and a pressure regulation system.

-

Procedure:

-

A small amount (approximately 20 ml) of the purified liquid sample is placed in the ebulliometer.

-

The system pressure is set to the desired value using the pressure controller.

-

The liquid is heated until it boils.

-

The temperature of the vapor-liquid equilibrium is recorded once a stable reading is achieved.

-

The boiling point at standard atmospheric pressure (101.325 kPa) is determined by measuring the boiling temperature at various pressures and extrapolating to the standard pressure.

-

Vapor Pressure Measurement

A static method is employed for accurate vapor pressure determination.

-

Apparatus: A thermostatted static cell of a suitable material (e.g., stainless steel or glass) connected to a high-precision pressure transducer and a vacuum pump.

-

Procedure:

-

The sample is purified by repeated freeze-pump-thaw cycles to remove dissolved gases.

-

A known amount of the purified sample is introduced into the evacuated static cell.

-

The cell is immersed in a temperature-controlled liquid bath.

-

The system is allowed to reach thermal equilibrium, and the pressure inside the cell is recorded as the vapor pressure at that temperature.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

Density Measurement

A vibrating tube densimeter is a precise method for measuring liquid density.

-

Apparatus: A calibrated vibrating tube densimeter with precise temperature and pressure control.

-

Procedure:

-

The densimeter is calibrated using reference fluids with known densities (e.g., water and a vacuum).

-

The liquid sample is introduced into the vibrating U-tube.

-

The temperature and pressure are set to the desired values.

-

The oscillation period of the tube is measured, which is directly related to the density of the fluid.

-

The density is calculated using the calibration constants and the measured oscillation period.[9]

-

Gas density can be determined using a gas pycnometer.

-

Apparatus: A constant volume gas pycnometer with a reference chamber and a sample chamber, connected to a pressure gauge.

-

Procedure:

-

The volume of the sample chamber is calibrated using a reference gas (e.g., helium).

-

The sample chamber is filled with the gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene to a known pressure.

-

The gas is then expanded into the reference chamber, and the final equilibrium pressure is measured.

-

Using the principles of the ideal gas law and the known volumes, the density of the gas at the initial pressure and temperature can be calculated.

-

Solubility of Gas in Liquids

A volumetric method can be used to determine the solubility of gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene in a liquid.

-

Apparatus: A thermostatted equilibrium vessel connected to a gas burette and a pressure transducer.

-

Procedure:

-

A known volume of the degassed solvent is introduced into the equilibrium vessel.

-

A known volume of 1-chloro-1,3,3,3-tetrafluoro-1-propene gas is brought into contact with the liquid at a constant temperature and pressure.

-

The mixture is agitated until equilibrium is reached, indicated by a stable pressure reading.

-

The change in the volume of the gas phase in the burette corresponds to the amount of gas dissolved in the liquid, from which the solubility can be calculated.

-

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common method for determining heat capacity.

-

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a differential sensor.

-

Procedure:

-

A baseline measurement is performed with empty sample and reference pans.

-

A reference material with a known specific heat capacity (e.g., sapphire) is run under the same conditions.

-

The sample of 1-chloro-1,3,3,3-tetrafluoro-1-propene (in a hermetically sealed pan for liquids/gases) is heated at a controlled rate.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the reference material.[10][11]

-

Mandatory Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Caption: Workflow for Physicochemical Property Determination.

Safety Information

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a liquefied gas under pressure and may displace oxygen, causing rapid suffocation.[12] It can cause skin and serious eye irritation, as well as respiratory irritation.[12]

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety goggles, and appropriate protective clothing.[9][12]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Cylinders should be securely chained.[12]

-

First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash with soap and water. In case of eye contact, rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.[9]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene, with a focus on its trans and cis isomers. The summarized data in tabular form, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The provided workflow diagram further clarifies the logical steps involved in characterizing such compounds. A thorough understanding and application of this information are critical for the successful and safe implementation of 1-chloro-1,3,3,3-tetrafluoro-1-propene in its various industrial applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 4. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 5. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- (CAS 406-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. eq.uc.pt [eq.uc.pt]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iris.inrim.it [iris.inrim.it]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Deep Dive: An In-depth Technical Guide to 1-Chloro-1,3,3,3-tetrafluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene (C₃HClF₄), a fluorinated propene of interest in various chemical applications. Due to the ambiguity in the common nomenclature "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-," which could imply multiple isomers, this document focuses on the isomers where the chlorine and fluorine atoms are positioned on the double bond, as these are the most prominently cited in chemical literature.

Introduction

1-Chloro-1,3,3,3-tetrafluoropropene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, results in complex and informative spectroscopic signatures. Understanding these spectral characteristics is crucial for accurate identification, quantification, and quality control in research and industrial settings. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers and outlines the general experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information on the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | =C-H |

| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | =C-H |

Table 2: ¹⁹F NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | CF₃, =CF |

| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | CF₃, =CF |

Table 3: ¹³C NMR Spectroscopic Data

| Isomer | Chemical Shift (δ) ppm | Assignment |

| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | CF₃, C=C, C=C-Cl |

| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | CF₃, C=C, C=C-Cl |

Note: Specific, experimentally-derived NMR data with assignments for the target molecules were not available in the provided search results. The tables are structured to be populated as this information becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The spectra of halogenated alkenes are characterized by absorptions corresponding to C=C, C-H, C-F, and C-Cl stretching and bending vibrations.

Table 4: Infrared (IR) Spectroscopy Data

| Isomer | Wavenumber (cm⁻¹) | Assignment |

| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Specific peak assignments not available in search results | C=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend |

| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Specific peak assignments not available in search results | C=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend |

Note: While the availability of vapor-phase IR spectra is indicated in some databases, specific peak assignments were not found. The C-F stretching region is typically complex and highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-chloro-1,3,3,3-tetrafluoropropene, the molecular ion peak and the isotopic pattern of chlorine are key diagnostic features.

Table 5: Mass Spectrometry (MS) Data

| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) and Inferred Neutral Losses |

| (E)-1-chloro-1,3,3,3-tetrafluoropropene | 148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄) | Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃. |

| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | 148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄) | Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃. |

Note: The molecular weight of C₃HClF₄ is approximately 148.48 g/mol . The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Samples for NMR analysis are typically prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

-

¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts and coupling constants.

-

¹⁹F NMR: Due to the large chemical shift range of fluorine, a wide spectral window is necessary. ¹⁹F NMR spectra can be acquired with or without proton decoupling to observe ¹H-¹⁹F coupling.

-

¹³C NMR: ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum. Due to the low natural abundance of ¹³C and potential coupling to ¹⁹F, longer acquisition times may be necessary. 2D experiments such as HSQC and HMBC can be used to correlate proton, fluorine, and carbon signals for unambiguous assignments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For volatile compounds like 1-chloro-1,3,3,3-tetrafluoropropene, gas-phase IR spectroscopy is the most common technique. The sample is introduced into a gas cell with a defined path length.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) at a resolution of 1-4 cm⁻¹. A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the isomers before they enter the ion source.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for volatile organic compounds.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a compound like 1-chloro-1,3,3,3-tetrafluoropropene.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of 1-chloro-1,3,3,3-tetrafluoropropene isomers. Further research is required to obtain and publish detailed, experimentally verified spectral data to populate the tables and provide a more complete reference for the scientific community.

"CAS number and molecular structure of 1-chloro-1,3,3,3-tetrafluoro-1-propene"

This technical guide provides an in-depth overview of 1-chloro-1,3,3,3-tetrafluoro-1-propene, including its chemical identity, physicochemical properties, and manufacturing processes. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin. The most commonly cited isomer is the (Z)-isomer.

Molecular Structure:

The structure consists of a three-carbon propene backbone with a chlorine atom and a fluorine atom attached to one of the double-bonded carbons, and a trifluoromethyl group attached to the other.

Molecular Formula: C₃HClF₄[1][3]

Synonyms: (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFC-122ZB[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene is presented below. Data for related isomers are also included for comparison where available.

| Property | Value | CAS Number | Reference |

| Molecular Weight | 148.49 g/mol | 460-71-9 | [1] |

| 148.48 g/mol | 460-71-9 | [3] | |

| 148.487 g/mol | 406-46-2 | [4] | |

| Boiling Point | 19-20 °C | 460-71-9 | [2] |

| 14.5 °C | 406-46-2 | [4] | |

| Form | Gas | 460-71-9 | [5] |

| Purity | 97% | 460-71-9 | [5] |

*Note: CAS 406-46-2 refers to the isomer 3-chloro-1,1,3,3-tetrafluoro-1-propene.

Experimental Protocols

Measurement of Liquid Density and Speed of Sound

A study on cis-1-chloro-2,3,3,3-tetrafluoro-1-propene (R-1224yd(Z)) provides detailed experimental methodology for determining its thermodynamic properties.[6]

Methodology for Density Measurement: Compressed liquid density was measured over a temperature range of 273.15 K to 353.15 K and for pressures up to 35 MPa.[6] The experimental apparatus used was a vibrating tube densimeter. The uncertainty in the measurements was estimated to be less than 0.05% with a confidence level of 95%.[6] The major contribution to this uncertainty came from the vibrating period measurements.[6] Calibration was performed using the known densities of pure water from the reference equation of state by Wagner and Pruss (2002).[6]

Methodology for Speed of Sound Measurement: The speed of sound was measured in the same substance over a temperature range of 263 K to 353 K and for pressures up to 35 MPa.[6] The expanded relative uncertainty for these measurements was estimated to be better than 0.06%.[6]

Manufacturing Process

A common method for the production of 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) in the liquid phase in the presence of a base.[7]

General Protocol: The reaction is carried out by introducing 1,2-dichloro-2,3,3,3-tetrafluoropropane as the raw material into a reactor with a suitable basic solution. The base facilitates the removal of a molecule of hydrogen chloride (HCl), leading to the formation of a carbon-carbon double bond and yielding 1-chloro-2,3,3,3-tetrafluoropropene. The product mixture, which may contain unreacted starting material and by-products such as 1-chloro-3,3,3-trifluoropropyne, is then subjected to purification steps to isolate the desired product.[7]

Logical Workflow: Synthesis of 1-Chloro-2,3,3,3-tetrafluoropropene

The following diagram illustrates the synthesis pathway for 1-chloro-2,3,3,3-tetrafluoropropene from 1,2-dichloro-2,3,3,3-tetrafluoropropane.

Applications in Drug Development

While chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, the specific application of 1-chloro-1,3,3,3-tetrafluoro-1-propene in drug development is not well-documented in publicly available literature.[8] Its primary applications appear to be in the field of refrigerants and as a working fluid in heat cycle systems, valued for its low ozone depletion and global warming potentials.[7][9] The reactivity of the double bond and the presence of halogen atoms could potentially make it a building block in organic synthesis, but specific examples in medicinal chemistry are not readily found.

References

- 1. 1-CHLORO-1,3,3,3-TETRAFLUOROPROPENE | 460-71-9 [chemicalbook.com]

- 2. 1-CHLORO-1,3,3,3-TETRAFLUOROPROPENE CAS#: 460-71-9 [amp.chemicalbook.com]

- 3. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. iris.inrim.it [iris.inrim.it]

- 7. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrofluoroolefin (HFO) with the chemical formula C₃HClF₄, is a compound of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential (GWP). This technical guide provides a comprehensive overview of the isomers and stereochemistry of 1-chloro-1,3,3,3-tetrafluoro-1-propene, focusing on the distinct properties and synthesis of its (E) and (Z) stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Introduction to Stereoisomerism in 1-Chloro-1,3,3,3-tetrafluoro-1-propene

The presence of a carbon-carbon double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. The "E" designation (from the German entgegen, meaning opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation (from the German zusammen, meaning together) indicates that the higher priority substituents are on the same side. In this case, the chlorine and fluorine atoms are the substituents on one carbon, and a hydrogen and a trifluoromethyl group are on the other.

The spatial arrangement of the atoms in these isomers leads to significant differences in their physical and chemical properties, which in turn dictate their suitability for various applications.

Caption: Geometric isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.

Physicochemical Properties of (E) and (Z) Isomers

The differing spatial arrangements of the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene result in distinct physical properties. These properties are crucial for determining the optimal applications for each isomer. A summary of key quantitative data is presented in the table below.

| Property | (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene | (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene |

| Synonyms | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(E) | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(Z) |

| CAS Number | 1645-83-6 | 29118-25-0 |

| Molecular Weight | 148.48 g/mol [1] | 148.48 g/mol [1] |

| Boiling Point | -19 °C | 9.8 °C[2] |

| Vapor Pressure | 427.1 kPa at 20°C[3] | Data not readily available in searched literature. |

| Liquid Density | Not specified in search results. | 1.219 ± 0.06 g/cm³ at 20°C[4] |

| Global Warming Potential (100-year) | <1 to ~14[2][5] | <1[2] |

| Ozone Depletion Potential | ~0[6][7] | ~0[7] |

Synthesis and Isomerization

The production of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers typically involves a two-step process: synthesis of a mixture of isomers followed by an isomerization step to enrich the desired isomer.

Synthesis via Dehydrochlorination

A common method for synthesizing a mixture of (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This reaction is typically carried out in the presence of a base.

Caption: Dehydrochlorination synthesis pathway.

Experimental Protocol: Dehydrochlorination of HCFC-244fa

The following is a generalized experimental protocol synthesized from patent literature. Researchers should consult specific patents for detailed conditions and safety precautions.

-

Reaction Setup: A temperature-controlled reactor equipped with a stirrer, condenser, and addition funnel is charged with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reactant Addition: 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) is added to the reactor at a controlled rate.

-

Reaction Conditions: The reaction mixture is maintained at a temperature typically ranging from 40°C to 100°C. The pressure is kept at or above the vapor pressure of the reactants at the reaction temperature.

-

Reaction Monitoring and Workup: The reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material and the ratio of the (E) and (Z) isomers in the product mixture. Upon completion, the organic phase is separated from the aqueous phase.

-

Purification: The crude product mixture is purified by distillation to isolate the mixture of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers.

Isomerization

The (Z) isomer can be converted to the more thermodynamically stable (E) isomer through a catalyzed isomerization reaction. This is often a gas-phase reaction carried out at elevated temperatures.

Caption: Catalytic isomerization process.

Experimental Protocol: Gas-Phase Isomerization

The following is a generalized protocol for the gas-phase isomerization of the (Z) isomer to the (E) isomer.

-

Catalyst Preparation: A suitable catalyst, such as a fluorinated metal oxide (e.g., fluorinated chromia or alumina), is packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 100°C to 400°C.

-

Reactant Feed: A feed stream containing the (Z)-rich isomer mixture is vaporized and passed through the heated catalyst bed.

-

Product Collection: The product stream exiting the reactor, which is enriched in the (E) isomer, is cooled and condensed.

-

Analysis and Purification: The composition of the product stream is analyzed by GC to determine the conversion of the (Z) isomer and the selectivity for the (E) isomer. The desired (E) isomer can be further purified by distillation.

Spectroscopic Characterization

Applications and Significance

The choice between the (E) and (Z) isomers is dictated by their physical properties. The lower boiling point of the (E) isomer makes it suitable for use as a refrigerant in various cooling systems. The higher boiling point of the (Z) isomer may be advantageous in applications requiring a less volatile solvent or as a chemical intermediate.

The low GWP of these compounds makes them environmentally preferable alternatives to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that have high global warming potentials. However, recent studies suggest that the atmospheric degradation of HFO-1234ze(E) can lead to the formation of trifluoromethane (R-23), a potent greenhouse gas, which may increase its effective GWP.[5]

Conclusion

The (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene exhibit distinct stereochemistry that significantly influences their physical properties and, consequently, their applications. Understanding the synthesis, isomerization, and characterization of these isomers is crucial for their effective utilization in various industrial and scientific fields. This technical guide provides a foundational understanding for researchers and professionals working with this important class of compounds. Further research into detailed reaction kinetics, optimization of catalytic processes, and a more complete understanding of their atmospheric chemistry will continue to be of high value.

References

- 1. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,3,3-TETRAFLUOROPROP-1-ENE | 1645-83-6 [m.chemicalbook.com]

- 4. CAS # 29118-25-0, (1Z)-1,3,3,3-Tetrafluoro-1-propene, R 1234ze(Z), Z-1,3,3,3-Tetrafluoropropene, cis-1,1,1,3-Tetrafluoro-2-propene, cis-1,3,3,3-Tetrafluoroprop-1-ene, cis-1,3,3,3-Tetrafluoropropene, cis-HFO 1234ze - chemBlink [chemblink.com]

- 5. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 7. researchgate.net [researchgate.net]

- 8. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Chloro-1,3,3,3-tetrafluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene, a fluorinated propene derivative. The information is intended to support risk assessment and ensure safe laboratory and industrial practices.

Chemical and Physical Properties

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a colorless gas under standard conditions.[1] It is important to understand its physical properties for safe handling and storage.

| Property | Value | Reference |

| Chemical Name | 1-Chloro-1,3,3,3-tetrafluoro-1-propene | [2] |

| Synonyms | 1-Chloro-1,3,3,3-tetrafluoroprop-1-ene | [2] |

| CAS Number | 460-71-9 | [1][2] |

| Molecular Formula | C₃HClF₄ | [2][3] |

| Molecular Weight | 148.49 g/mol | [1][3] |

| Appearance | Clear, colorless gas | [1] |

| Boiling Point | 22.3 °C at 760 mmHg | [4] |

| Density | 1.418 g/cm³ | [4] |

| Autoignition Temperature | 380 °C | |

| Flammability | Not flammable | |

| Explosive Properties | Not explosive | |

| Oxidizing Properties | Not oxidizing |

Safety and Handling

As a liquefied gas, 1-chloro-1,3,3,3-tetrafluoro-1-propene poses specific handling challenges. Adherence to strict safety protocols is crucial to prevent accidents and exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this substance to minimize exposure risk.

| PPE | Specifications | Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [5] |

| Skin Protection | Impervious clothing and chemical-resistant gloves. | [5] |

| Respiratory Protection | In case of inadequate ventilation, use a self-contained breathing apparatus (SCBA) or a supplied-air respirator. | [5] |

| Thermal Protection | Wear cold-insulating gloves when handling the liquefied gas to prevent frostbite. | [6] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the containment and prevent accidental release.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Cylinder Handling: Securely chain cylinders when in use and protect them from physical damage. Close the valve after each use and when the cylinder is empty.[2]

-

Storage Conditions: Store in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.[2]

-

Incompatible Materials: Avoid contact with alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[7]

Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary to control the situation and mitigate harm.

-

Spill/Leak: Evacuate unnecessary personnel and ensure adequate ventilation. Stop the leak if it is safe to do so. For large spills, use a pump or vacuum to collect the material, followed by an absorbent. For small spills, use a dry chemical absorbent.[2]

-

Fire: The substance is not flammable, but containers may explode if heated. Use water spray to cool exposed containers. In case of fire in the surroundings, use an appropriate extinguishing medium.[2] Thermal decomposition may produce toxic gases such as hydrogen chloride and hydrogen fluoride.[2]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Wash the affected area with plenty of soap and water. If contact with the liquefied gas occurs, treat for frostbite by warming the affected area gently with lukewarm water. Do not rub the area. Seek medical attention.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Ingestion is not a likely route of exposure for a gas. If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]

-

Toxicity Profile

The toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene has been evaluated through various studies, primarily focusing on the inhalation route of exposure, which is the most relevant for a gaseous substance.

Acute Toxicity

| Study | Species | Route | Value | Classification | Reference |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀: 640 mg/L (4 hours) | Low acute toxicity |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEC/LOAEC | Key Findings | Reference |

| 90-day | Rat | Inhalation | LOAEC: 4,000 ppm | Multifocal mononuclear cell infiltrates in the heart of males at all dose levels. |

Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Non-mutagenic | |

| In vitro Chromosomal Aberration | Human lymphocytes | With and without | No evidence of clastogenicity | |

| In vivo Micronucleus | Mouse erythrocytes | N/A | No evidence of genotoxicity |

Other Toxicological Endpoints

-

Skin Irritation: Non-irritating to the skin of rabbits.

-

Skin Sensitization: Did not cause skin sensitization in a repeated insult patch test.

-

Cardiac Sensitization: No evidence of cardiac sensitization in beagle dogs at the doses tested.

-

Developmental Toxicity: A No-Observed-Adverse-Effect Level (NOAEL) for fertility and developmental toxicity was considered to be 15,000 ppm in a study with a structurally similar chemical.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies based on OECD guidelines.

Acute Inhalation Toxicity (OECD 403)

This study provides information on the health hazards of a single, short-term inhalation exposure.[8][9][10][11][12]

-

Test Animals: Healthy, young adult rats are typically used.[9]

-

Exposure: Animals are exposed to the test substance at graduated concentrations for a defined period, usually 4 hours.[9] A control group is exposed to clean air.

-

Observation Period: Following exposure, animals are observed for at least 14 days.[8][9]

-

Endpoints: Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed on all animals at the end of the study.[8][9]

-

Data Analysis: The LC₅₀ (median lethal concentration) is calculated.[9]

Subchronic Inhalation Toxicity (OECD 413)

This study provides information on the effects of repeated inhalation exposure over a 90-day period.[13][14][15]

-

Test Animals: Typically, groups of at least 10 male and 10 female rodents are used.[13][16]

-

Exposure: Animals are exposed to the test substance at three or more concentration levels, 6 hours per day, 5 or 7 days a week, for 90 days.[13][16] A control group is exposed to clean air.

-

In-life Observations: Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.[13]

-

Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected for histopathological examination.[13]

-

Data Analysis: The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[17][18][19][20]

-

Test System: At least five different strains of Salmonella typhimurium and/or Escherichia coli are used. These strains have mutations that render them unable to synthesize an essential amino acid.[18]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[18]

-

Procedure: The bacterial strains are exposed to the test substance at several concentrations.[17] There are two common methods: the plate incorporation method and the pre-incubation method.[19]

-

Scoring: After incubation, the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.[18]

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[18]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. eurolab.net [eurolab.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. nib.si [nib.si]

- 19. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

In-Depth Technical Guide: Solubility and Solvent Compatibility of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoropropene, commercially known as HCFO-1233zd, is a hydrochlorofluoroolefin (HCFO) that has garnered significant attention as a next-generation refrigerant, foam blowing agent, and solvent.[1][2] Its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP) make it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[3] This technical guide provides a comprehensive overview of the solubility and solvent compatibility of HCFO-1233zd, presenting quantitative data, detailed experimental protocols, and logical visualizations to support research and development activities. The compound exists as two geometric isomers, (E) and (Z), with the trans-isomer, HCFO-1233zd(E), being the more commonly studied and utilized form.[1]

Solubility and Miscibility Data

The solubility and miscibility of HCFO-1233zd are critical parameters for its application, particularly in refrigeration and heat pump systems where it interacts with lubricants, and in solvent applications where its ability to dissolve various substances is key.

Solubility in Various Solvents

Quantitative solubility data for HCFO-1233zd in a wide range of common organic solvents is not extensively available in public literature. However, its use in solvent blends provides qualitative insights into its compatibility. It forms azeotropic mixtures with alcohols such as methanol, indicating good miscibility.[4]

| Solvent | Isomer | Temperature (°C) | Solubility | Citation(s) |

| Water | HCFO-1233zd(E) | 20 | 1.9 g/L | [5] |

| Methanol | HCFO-1233zd(E) | Not Specified | Forms azeotropic blend | [4] |

| Ethanol | HCFO-1233zd | Not Specified | Used in solvent compositions | [6] |

| Isopropanol | HCFO-1233zd | Not Specified | Used in solvent compositions | [6] |

Solubility and Miscibility with Lubricating Oils

The interaction between refrigerants and lubricants is crucial for the reliability of refrigeration systems. HCFO-1233zd(E) has been tested for its miscibility and solubility with various types of refrigeration oils. It is generally miscible with Polyol Ester (POE) oils and has also been evaluated with mineral oils (MO) and Polyalkylene Glycol (PAG) lubricants.

Quantitative Solubility of HCFO-1233zd(E) in Polyol Ester (POE) Oils

Isothermal vapor-liquid equilibrium (VLE) data has been measured for HCFO-1233zd(E) in several POE oils. The following table is derived from graphical data and represents the pressure at which a given mass fraction of refrigerant is dissolved in the oil at a specific temperature.

| Lubricant (Viscosity Grade) | Refrigerant Mass Fraction (%) | Temperature (K) | Pressure (bar) | Citation(s) |

| POE 80 | 20 | 323.15 (50°C) | ~1.5 | [7][8] |

| POE 80 | 40 | 323.15 (50°C) | ~2.5 | [7][8] |

| POE 80 | 60 | 323.15 (50°C) | ~3.0 | [7][8] |

| POE 80 | 80 | 323.15 (50°C) | ~3.5 | [7][8] |

| SE 55 | 20 | 353.15 (80°C) | ~4.0 | [7][8] |

| SE 55 | 40 | 353.15 (80°C) | ~5.5 | [7][8] |

| SE 55 | 60 | 353.15 (80°C) | ~6.5 | [7][8] |

| SE 170 | 20 | 383.15 (110°C) | ~8.0 | [7][8] |

| SE 170 | 40 | 383.15 (110°C) | ~10.0 | [7][8] |

| SE 220 | 20 | 383.15 (110°C) | ~7.5 | [7][8] |

Qualitative Miscibility with Lubricants

| Lubricant Type | Miscibility/Suitability | Citation(s) |

| Polyol Ester (POE) | Good miscibility and suitability have been demonstrated. | [9][10] |

| Mineral Oil (MO) | Suggested for use by some manufacturers and has been evaluated in compatibility studies. | [9][11] |

| Polyalkylene Glycol (PAG) | Generally, hydrocarbon gases have reduced solubility in water-soluble PAGs. Oil-soluble PAGs show better miscibility with hydrocarbons. Specific data for HCFO-1233zd is limited. | [12][13][14] |

Material Compatibility

The compatibility of HCFO-1233zd with common materials used in refrigeration systems, such as elastomers, plastics, and metals, is essential for ensuring system longevity and reliability.

| Material Class | Material | Compatibility Assessment | Citation(s) |

| Elastomers | Ethylene-propylene-diene rubber (EPDM) | Generally considered compatible. | [15] |

| Fluoroelastomer (FKM/Viton®) | Generally considered compatible. | [15] | |

| Natural Rubber | Shows comparable compatibility to HCFC-225 and CFC-113. | [16] | |

| Silicone Rubber | Much more compatible than with HCFC-225 and CFC-113. | [16] | |

| Plastics | Polytetrafluoroethylene (PTFE) | Considered the most compatible polymer. | [9][15] |

| Metals | Copper, Steel, Aluminum, Brass, Bronze | Found to be compatible with both the refrigerant and in the presence of POE oil. | [17] |

| Zinc | Compatibility concerns exist, especially in the presence of POE oil, with potential for increased acid number and dissolved zinc. | [17] |

Experimental Protocols

Material Compatibility Testing via Sealed Glass Tube Method (Based on ASHRAE Standard 97)

This protocol outlines a standardized method for assessing the chemical stability and compatibility of materials with HCFO-1233zd.[18][19][20][21][22][23]

1. Materials and Preparation:

-

Test Specimens: Prepare coupons of the materials to be tested (e.g., metals, polymers, elastomers) with known dimensions and surface finish. Clean the specimens thoroughly to remove any surface contaminants and dry them in a vacuum oven.

-

Refrigerant: Use a high-purity sample of HCFO-1233zd.

-

Lubricant (if applicable): Use the specified refrigeration oil (e.g., POE, mineral oil), dried to a low moisture content (typically <50 ppm).[17]

-

Glass Tubes: Use heavy-walled borosilicate glass tubes, cleaned and dried to be free of contaminants.

2. Tube Charging:

-

Place the prepared material specimens inside the glass tube. For metal coupons, a glass rod can be used to separate them.

-

Evacuate the tube to a high vacuum to remove air and moisture.

-

Charge the tube with the desired amount of lubricant (e.g., for a 50/50 refrigerant/lubricant weight ratio) using a manifold system.[17]

-

Freeze the lubricant using a cold bath (e.g., liquid nitrogen).

-

Charge the tube with the desired amount of HCFO-1233zd refrigerant gas, which will condense in the cold tube.

-

Seal the tube using a glassblowing torch while maintaining the vacuum and low temperature.

3. Aging:

-

Place the sealed tubes in a temperature-controlled oven for accelerated aging. A typical condition is 175°C for 14 days.[20] The temperature and duration can be adjusted based on the specific application and materials being tested.

-

Include control tubes containing only the refrigerant, only the lubricant, and refrigerant-lubricant mixtures without the test materials.

4. Evaluation:

-

After the aging period, cool the tubes and carefully open them in a controlled environment.

-

Visual Inspection: Examine the test materials, refrigerant, and lubricant for any changes in color, signs of corrosion, formation of sludge, or other degradation.

-

Lubricant Analysis: Analyze the lubricant for changes in properties such as total acid number (TAN), color, and the presence of dissolved metals (e.g., using inductively coupled plasma spectroscopy).

-

Refrigerant Analysis: Analyze the refrigerant for signs of decomposition using gas chromatography.

-

Material Analysis: Evaluate the material specimens for changes in weight, dimensions (swelling), hardness, tensile strength, and elongation.[24]

Mandatory Visualizations

Caption: Experimental workflow for material compatibility testing based on ASHRAE Standard 97.

Caption: Relationship between HCFO-1233zd's properties and its applications.

Conclusion

1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) demonstrates favorable solubility and compatibility characteristics for its intended applications. It is miscible with key lubricants like POE oils and shows good compatibility with a range of elastomers, plastics, and metals commonly used in refrigeration and air-conditioning systems. While extensive quantitative solubility data in common organic solvents remains limited in the public domain, its performance in solvent blends and miscibility with oils underscores its versatility. The provided experimental protocols, based on industry standards, offer a robust framework for further material compatibility assessments. The continued investigation and data generation for this low-GWP molecule will be crucial for its broader adoption and the development of sustainable technologies.

References

- 1. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]

- 2. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 4. electronics.org [electronics.org]

- 5. researchgate.net [researchgate.net]

- 6. Solvent compositions including trans-1-chloro-3,3,3-trifluoropropene and uses thereof | TREA [trea.com]

- 7. researchgate.net [researchgate.net]

- 8. iifiir.org [iifiir.org]

- 9. waermepumpe-izw.de [waermepumpe-izw.de]

- 10. Documents download module [ec.europa.eu]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. atamankimya.com [atamankimya.com]

- 13. lube-media.com [lube-media.com]

- 14. lubrication.expert [lubrication.expert]

- 15. Material compatibility of ORC working fluids with polymers [publica.fraunhofer.de]

- 16. US20110041529A1 - Compositions of hydrochlorofluoroolefins - Google Patents [patents.google.com]

- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 18. ANSI/ASHRAE Standard 97-2007 (R2017) - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems [webstore.ansi.org]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. Stability and compatibility of HFOs | KTH [energy.kth.se]

- 21. intertekinform.com [intertekinform.com]

- 22. ASHRAE 97 : 0 SEALED GLASS TUBE METHOD TO TEST THE CHEMICAL STABILITY [shop.standards.ie]

- 23. webstore.ansi.org [webstore.ansi.org]

- 24. researchgate.net [researchgate.net]

Quantum Chemical Insights into 1-Chloro-1,3,3,3-tetrafluoro-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1233zd), a molecule of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential. This document delves into the fundamental quantum chemical properties of its cis (Z) and trans (E) isomers, offering a valuable resource for understanding its reactivity, stability, and spectroscopic characteristics. The content herein is compiled from a comprehensive review of theoretical and experimental studies.

Core Physicochemical Properties

1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin with the chemical formula C₃HClF₄. Its two geometric isomers, (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene, exhibit distinct physical and chemical properties. A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃HClF₄ |

| Molecular Weight | 148.48 g/mol [1] |

| IUPAC Name (E-isomer) | (E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |

| IUPAC Name (Z-isomer) | (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene |

| CAS Number (E-isomer) | Not readily available |

| CAS Number (Z-isomer) | 460-71-9[2] |

Table 1: General Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene.

Theoretical Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and energetics of the HCFO-1233zd isomers. These computational approaches allow for the determination of optimized geometries, including bond lengths and angles, as well as the relative stabilities of the isomers.

Computational Methodology

The geometric structures, vibrational frequencies, and energetic properties of the cis and trans isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene have been investigated using various levels of theory. A commonly employed and reliable method is the B3LYP functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis sets for geometry optimization and frequency calculations.[3] For higher accuracy in energetic comparisons, such as in isomerization studies, methods like M06-2X with larger basis sets (e.g., 6-311++G(3df,p)) have been utilized.

A generalized workflow for quantum chemical calculations on HCFO-1233zd.

Isomer Stability

Computational studies have consistently shown that the trans-(E)-isomer of 1-chloro-1,3,3,3-tetrafluoro-1-propene is thermodynamically more stable than the cis-(Z)-isomer. The energy difference between the two isomers is a key factor in determining their relative populations at equilibrium. The trans- to cis-isomerization is considered thermodynamically unfavorable.

Visualizing the Molecular Structures

The three-dimensional arrangements of the atoms in the E and Z isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene, as determined by quantum chemical calculations, are depicted below.

Ball-and-stick models of the E and Z isomers of HCFO-1233zd.

Vibrational Analysis

The calculated vibrational frequencies and their corresponding infrared (IR) intensities are crucial for interpreting experimental IR spectra and understanding the molecule's thermodynamic properties. DFT calculations have been shown to reproduce experimental IR spectra with good accuracy, particularly with the B3LYP functional.

A comparison of key experimental and calculated vibrational frequencies for the isomers of HCFO-1233zd is presented in Table 2. Discrepancies between calculated harmonic frequencies and experimental fundamental frequencies are expected and are often corrected using empirical scaling factors.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |

| C=C Stretch | ~1600 - 1650 | Data requires extraction from literature |

| C-F Stretch | ~1100 - 1400 | Data requires extraction from literature |

| C-Cl Stretch | ~700 - 800 | Data requires extraction from literature |

| C-H Bending | ~1200 - 1400 | Data requires extraction from literature |

Table 2: Selected Vibrational Frequencies of 1-Chloro-1,3,3,3-tetrafluoro-1-propene. Note: Specific frequency values need to be extracted and compiled from detailed computational chemistry literature.

Reaction Pathways and Atmospheric Chemistry

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of HCFO-1233zd, particularly its atmospheric degradation pathways. The primary atmospheric sink for this molecule is its reaction with hydroxyl (OH) radicals. Theoretical studies have been conducted to determine the rate coefficients for the reactions of OH radicals with both the cis and trans isomers.

The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of an adduct, which then undergoes further reactions. The energy profile of this reaction, including the transition state energies, can be mapped out using DFT calculations.

A simplified reaction pathway for the atmospheric degradation of HCFO-1233zd.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this compound. The theoretical insights into its structure, stability, and reactivity are crucial for optimizing its applications and assessing its environmental impact. Further research combining high-level computational studies with experimental validation will continue to enhance our understanding of this important molecule.

References

Methodological & Application

Application Notes and Protocols: Use of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in Asymmetric Synthesis

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that there are currently no established or published applications of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in the field of asymmetric synthesis. This compound, while utilized in other industries, does not appear to have been adopted as a substrate or reagent in enantioselective catalysis according to currently available research.

The following sections, therefore, aim to provide a broader context on the asymmetric synthesis of fluorinated molecules and present a hypothetical framework for how 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- could potentially be utilized in future research endeavors. This information is intended to be foundational and conceptual, rather than a reflection of established experimental protocols.

The Significance of Asymmetric Fluorination in Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic methods that allow for the precise stereochemical control of fluorine-containing stereocenters is of paramount importance in medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a common motif in many pharmaceuticals. The asymmetric construction of sp3 carbon centers bearing a CF3 group remains a significant challenge, highlighting the need for novel building blocks and synthetic strategies.

Potential Asymmetric Transformations of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Given its structure, 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- presents several reactive sites that could, in principle, be targeted in asymmetric transformations. Below is a conceptual workflow illustrating potential avenues for future research in this area.

Caption: A conceptual diagram illustrating potential pathways for the asymmetric functionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Hypothetical Experimental Protocols

While no specific experimental data exists, the following protocols are provided as conceptual starting points for researchers interested in exploring the asymmetric reactivity of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.

Protocol 1: Hypothetical Asymmetric Hydroamination

Objective: To synthesize a chiral amine containing the 1-chloro-1,3,3,3-tetrafluoropropyl moiety.

Materials:

-

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

-

A desired amine (e.g., aniline)

-

A chiral transition metal catalyst (e.g., a chiral palladium or copper complex)

-

Anhydrous, degassed solvent (e.g., toluene or THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the desired amine.

-

Add the anhydrous, degassed solvent and stir the mixture at the desired temperature.

-

Introduce 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Hypothetical Asymmetric [3+2] Cycloaddition

Objective: To construct a chiral five-membered heterocyclic ring incorporating the 1-chloro-1,3,3,3-tetrafluoropropenyl scaffold.

Materials:

-

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

-

A 1,3-dipole (e.g., a nitrone or an azomethine ylide)

-

A chiral Lewis acid catalyst (e.g., a chiral magnesium or scandium complex)

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the chosen solvent.

-

Add the 1,3-dipole to the solution and stir at the specified temperature.

-

Slowly add 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.

-

Maintain the reaction at the desired temperature and monitor its progress.

-

After the reaction is complete, work up the mixture and purify the cycloadduct using appropriate chromatographic techniques.

-

Analyze the product's stereochemistry, including diastereomeric ratio and enantiomeric excess, using NMR spectroscopy and chiral HPLC.

Data Presentation: A Template for Future Findings

Should experimental data become available, the following table templates are provided for clear and comparative presentation of quantitative results.

Table 1: Asymmetric Hydrofunctionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

| Entry | Catalyst | Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Table 2: Asymmetric Cycloaddition Reactions with 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

| Entry | Catalyst | Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Conclusion and Future Outlook

The field of asymmetric synthesis continually seeks novel and versatile building blocks to address the challenges of modern drug discovery and materials science. While 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- has yet to be explored in this context, its unique electronic and steric properties make it an intriguing candidate for future research. The development of stereoselective methods for its functionalization could provide access to a new class of chiral fluorinated molecules with potential applications in various scientific disciplines. Researchers are encouraged to investigate the reactivity of this compound under various asymmetric catalytic conditions to unlock its synthetic potential.

Application Notes and Protocols: 1-Chloro-1,3,3,3-tetrafluoro-1-propene as a Versatile Building Block for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-chloro-1,3,3,3-tetrafluoro-1-propene as a reactive building block for the synthesis of advanced functional polymers, unique scaffolds for bioactive molecules, and specialized materials such as liquid crystals. Due to the limited direct literature on this specific monomer, the following protocols are exemplary and based on well-established procedures for structurally similar fluorinated alkenes. Optimization of reaction conditions for 1-chloro-1,3,3,3-tetrafluoro-1-propene is likely to be required.

Synthesis of Novel Fluoropolymers

The presence of a double bond and a trifluoromethyl group makes 1-chloro-1,3,3,3-tetrafluoro-1-propene a candidate for radical polymerization and copolymerization, leading to the formation of fluoropolymers with potentially high thermal stability, chemical resistance, and low dielectric constants. The chlorine atom on the polymer backbone can also serve as a site for post-polymerization functionalization.

Application: Development of High-Performance Fluoroelastomers and Thermoplastics